[4-(2-CHLORO-4-NITROPHENYL)-2-METHYLPIPERAZINO](PHENYL)METHANONE
Overview
Description
4-(2-Chloro-4-nitrophenyl)-2-methylpiperazino(phenyl)methanone: is a complex organic compound that features a piperazine ring substituted with a chloronitrophenyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methylpiperazino(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the chloronitrophenyl precursor, which undergoes nucleophilic substitution with a piperazine derivative. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group in the chloronitrophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Potassium carbonate (K2CO3) in DMF.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Amino derivatives of the chloronitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of significant interest .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methylpiperazino(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Used as a building block in the synthesis of dyes and pharmaceuticals.
4-Chloro-2-nitrophenyl-α-D-glucopyranoside: Used as a chromogenic substrate in enzyme assays.
2-Chloro-5-nitrophenol: Another chloronitrophenol derivative with similar applications in chemical synthesis.
Uniqueness: 4-(2-Chloro-4-nitrophenyl)-2-methylpiperazino(phenyl)methanone stands out due to its piperazine ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-12-20(17-8-7-15(22(24)25)11-16(17)19)9-10-21(13)18(23)14-5-3-2-4-6-14/h2-8,11,13H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBZZSRJLLDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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